molecular formula C16H17N3O4 B11689085 N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B11689085
M. Wt: 315.32 g/mol
InChI Key: MUDZBAJFIIVCON-LSCVHKIXSA-N
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Description

N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are known for their wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the hydrazone bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit cellular proliferation by inducing DNA degradation. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and biological activity. Additionally, its ability to form stable complexes with transition metals makes it valuable in coordination chemistry .

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-10-4-5-12(9-17-10)16(21)19-18-8-11-6-13(22-2)15(20)14(7-11)23-3/h4-9,20H,1-3H3,(H,19,21)/b18-8-

InChI Key

MUDZBAJFIIVCON-LSCVHKIXSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C(=C2)OC)O)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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